5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
5-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a naphthalen-1-yl group at position 2 and a 3-(4-bromophenyl)-1,2,4-oxadiazole moiety at position 5 via a methyl linker. The 1,2,4-oxadiazole ring is known for its metabolic stability and ability to engage in hydrogen bonding, while the naphthalene group enhances lipophilicity and π-π stacking interactions .
Properties
Molecular Formula |
C25H16BrN5O2 |
|---|---|
Molecular Weight |
498.3 g/mol |
IUPAC Name |
5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C25H16BrN5O2/c26-18-10-8-17(9-11-18)24-27-23(33-29-24)15-30-12-13-31-22(25(30)32)14-21(28-31)20-7-3-5-16-4-1-2-6-19(16)20/h1-14H,15H2 |
InChI Key |
NROSWLITYJJIIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN(C(=O)C4=C3)CC5=NC(=NO5)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the 4-bromophenyl group. Subsequent steps involve the formation of the pyrazolo[1,5-a]pyrazin-4(5H)-one core and the attachment of the naphthalen-1-yl group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings and heterocyclic structures can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing oxadiazole and pyrazole derivatives in cancer treatment. The unique structural features of 5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one enable it to interact with biological targets involved in cancer progression.
Case Study: Cytotoxicity Evaluation
A study evaluating various pyrazole derivatives showed that compounds similar to this one exhibit cytotoxic effects against different cancer cell lines. For instance, derivatives were tested against colorectal carcinoma cells, demonstrating significant antiproliferative activity . This suggests that the compound may possess similar anticancer properties.
Antioxidant Properties
The compound's structure also suggests potential antioxidant activity. Antioxidants are crucial in combating oxidative stress-related diseases.
Case Study: Antioxidant Activity Testing
Research has indicated that pyrazole derivatives can act as effective radical scavengers. In vitro assays measuring DPPH radical scavenging showed promising results for several derivatives . This indicates that this compound may also exhibit significant antioxidant capabilities.
Drug Discovery
The compound's unique heterocyclic structure makes it a candidate for drug development. The oxadiazole ring is known for its bioisosteric properties, enhancing the pharmacokinetic profiles of drugs.
Insights from Recent Research
A review on novel oxadiazole derivatives noted their increasing importance in drug discovery due to their ability to modulate biological pathways effectively . The incorporation of naphthalene and pyrazole further enhances the potential for developing new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
Positional Isomerism of Bromophenyl Substituents
- Target Compound : Contains a 4-bromophenyl group on the 1,2,4-oxadiazole ring.
- Analog from : Features a 3-bromophenyl substituent on the oxadiazole (5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-one).
Other Oxadiazole Modifications
Core Heterocycle Variations
Pyrazolo[1,5-a]Pyrazin-4-one vs. Pyrazolo[1,5-c]Benzoxazine
- and : Derivatives like 5-(3-bromophenyl)-2-(naphthalen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine incorporate a fused benzoxazine ring. Key Difference: The benzoxazine core introduces additional oxygen and nitrogen atoms, enhancing hydrogen-bonding capacity but reducing lipophilicity compared to the pyrazinone core .
Pyrazolo[1,5-a]Pyrimidinones
- : Compounds such as 5-(3,5-bis(trifluoromethyl)phenyl)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one replace the pyrazinone with a pyrimidinone. Impact: The pyrimidinone core offers a larger planar surface for intercalation but may reduce solubility due to increased hydrogen-bond donor/acceptor count .
Substituent Effects on Naphthalene and Aromatic Groups
- Target Compound : Naphthalen-1-yl at position 2.
- : Features 2-(4-methoxyphenyl) instead of naphthalene.
Oxadiazole Formation
- Target Compound : Likely synthesized via cyclization of amidoximes or via multicomponent reactions, as seen in for analogous oxadiazoles .
- : Uses Suzuki coupling for introducing aryl groups to oxadiazoles, suggesting alternative routes for derivatization .
Pyrazole Core Assembly
Pharmacological Potential (Limited Data)
- : A fluorinated pyrazole showed comparable binding affinity to ERα as 4-OHT, suggesting that bromophenyl and naphthalene groups in the target compound may similarly target steroid receptors .
- : Pyrazolo[1,5-a]pyrimidinones with bromophenyl groups are explored for kinase inhibition, implying possible kinase-targeting applications for the target compound .
Data Tables
Table 1: Structural and Electronic Comparison
Biological Activity
The compound 5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Structure
The compound features a pyrazolo[1,5-a]pyrazin core with a 1,2,4-oxadiazole and bromophenyl moiety. The presence of these functional groups contributes to its diverse biological activity.
Synthesis
Synthesis typically involves multi-step reactions including:
- Formation of the oxadiazole ring.
- Incorporation of the bromophenyl group through methods such as Suzuki–Miyaura coupling.
These synthetic routes are optimized for yield and purity in industrial applications.
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties . For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity .
Anticancer Properties
The compound has shown promise in anticancer research:
- Mechanisms of Action : It targets various enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
- In Vitro Studies : Compounds with similar structures have been reported to exhibit cytotoxic effects against multiple cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
Other Biological Activities
- Anti-inflammatory : The oxadiazole derivatives have demonstrated anti-inflammatory effects in various models.
- Antiviral and Antifungal : Some derivatives have shown activity against viral and fungal pathogens.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, modulating their activity.
- Enzyme Inhibition : The compound inhibits key enzymes involved in pathogenicity and cancer progression.
Study 1: Antimicrobial Efficacy
A study evaluated a series of oxadiazole derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the oxadiazole ring significantly enhanced antibacterial activity, with some compounds exhibiting bactericidal effects at low concentrations .
Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. The study revealed that compounds similar to the target molecule effectively inhibited tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells through HDAC inhibition .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
